molecular formula C8H14KNO2 B2994045 Potassium;2-(dimethylamino)-2-methylpent-4-enoate CAS No. 2243514-97-6

Potassium;2-(dimethylamino)-2-methylpent-4-enoate

Cat. No. B2994045
CAS RN: 2243514-97-6
M. Wt: 195.303
InChI Key: XJEQNKKJBUOUFW-UHFFFAOYSA-M
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Description

Synthesis Analysis

Schiff bases, which are similar to the compound you mentioned, are prepared by condensation of aliphatic or aromatic primary amine with carbonyl compounds .


Molecular Structure Analysis

The general formula for Schiff bases is R1R2C = NR3, where N is bonded to an alkyl or aryl group, but not with hydrogen .


Chemical Reactions Analysis

Schiff bases are generally bi- or tridentate ligands capable of forming very stable complexes with metal ions. In organic synthesis, Schiff base reactions play an important role in the formation of carbon–nitrogen bonds .

Mechanism of Action

The presence of the basic donor N atom and the stability of the imine function render Schiff bases as the most favored ligands that have the ability to stabilize metal ions in different oxidation states .

properties

IUPAC Name

potassium;2-(dimethylamino)-2-methylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.K/c1-5-6-8(2,7(10)11)9(3)4;/h5H,1,6H2,2-4H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEQNKKJBUOUFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)[O-])N(C)C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;2-(dimethylamino)-2-methylpent-4-enoate

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